Chlorine monoxide

Description

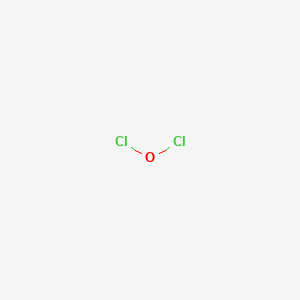

Dichloridooxygen is an oxygen halide.

Structure

3D Structure

Properties

CAS No. |

7791-21-1 |

|---|---|

Molecular Formula |

ClO Cl2O |

Molecular Weight |

86.9 g/mol |

IUPAC Name |

chloro hypochlorite |

InChI |

InChI=1S/Cl2O/c1-3-2 |

InChI Key |

RCJVRSBWZCNNQT-UHFFFAOYSA-N |

SMILES |

O(Cl)Cl |

Canonical SMILES |

O(Cl)Cl |

boiling_point |

2.2 °C |

Color/Form |

Reddish-brown liquid Yellowish-brown gas Red-yellow gas |

density |

3.552 g/L |

melting_point |

-120.6 °C |

Other CAS No. |

7791-21-1 |

physical_description |

Chlorine monoxide is a red-yellow gas. Very reactive and unstable. Unusually stored as hydrate in frozen form. Used as a wood bleach, biocide and swimming pool treatment. |

Pictograms |

Corrosive; Environmental Hazard |

solubility |

Very soluble in water Soluble in carbon tetrachloride |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Stratospheric Scourge: A Technical Guide to the Formation of the Chlorine Monoxide Radical (ClO•)

For Immediate Release

GOTHAM, December 18, 2025 – In the vast, sunlit expanse of the stratosphere, a silent but devastating chemical drama unfolds, with the chlorine monoxide radical (ClO•) playing a central role in the depletion of Earth's protective ozone layer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the formation of this critical atmospheric radical. The guide details the chemical pathways, summarizes key quantitative data, outlines experimental protocols for its detection, and visualizes the complex processes involved.

Introduction: The Rise of a Radical

The chlorine monoxide radical is a molecule with the chemical formula ClO•. Its significance in atmospheric chemistry stems from its potent ability to catalytically destroy ozone (O₃).[1] The primary instigators of increased ClO• concentrations in the stratosphere are anthropogenic chlorofluorocarbons (CFCs).[2][3] These seemingly inert compounds, once widely used in refrigerants and aerosol propellants, are transported to the stratosphere where they become formidable ozone-depleting substances.[4][5]

The Chemical Cascade: Formation Pathways of ClO•

The formation of the chlorine monoxide radical is a multi-step process initiated by the photolysis of CFCs and subsequent catalytic cycles.

Initiation: The Photolytic Cleavage of Chlorofluorocarbons

Once in the stratosphere, CFCs, which are stable in the lower atmosphere, are exposed to intense solar ultraviolet (UV) radiation.[6][7] This energy is sufficient to break the carbon-chlorine (C-Cl) bond, a process known as photodissociation or photolysis, releasing a highly reactive chlorine atom (Cl•).[3][8][9]

Example Photolysis Reactions:

Propagation: The Catalytic Destruction of Ozone

The newly liberated chlorine atom readily reacts with an ozone molecule, abstracting an oxygen atom to form a chlorine monoxide radical (ClO•) and an ordinary oxygen molecule (O₂).[1][10]

Reaction 1: Chlorine atom attacks ozone

-

Cl• + O₃ → ClO• + O₂ [1]

This reaction is the primary source of ClO• radicals in the stratosphere. The resulting ClO• radical is itself highly reactive and participates in further reactions that regenerate the chlorine atom, allowing it to destroy thousands more ozone molecules in a catalytic cycle.[11][12]

Catalytic Cycle 1 (primarily at mid-latitudes):

In this cycle, a single chlorine atom can destroy thousands of ozone molecules before it is sequestered into a reservoir species.[11]

The Role of Polar Stratospheric Clouds (PSCs)

In the extremely cold conditions of the polar winter, polar stratospheric clouds (PSCs) form.[14][15] These clouds provide a surface for heterogeneous reactions that convert inactive chlorine reservoir species, such as hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂), into more active forms of chlorine.[14][15][16]

Heterogeneous Reactions on PSCs:

-

ClONO₂ (g) + HCl (s) → Cl₂ (g) + HNO₃ (s)

-

ClONO₂ (g) + H₂O (s) → HOCl (g) + HNO₃ (s)

Upon the return of sunlight in the polar spring, the molecular chlorine (Cl₂) and hypochlorous acid (HOCl) are readily photolyzed to release chlorine atoms, leading to a dramatic increase in ClO• concentrations and the formation of the "ozone hole".[11][14]

Photolysis of Active Chlorine:

-

Cl₂ + hν → 2Cl•

-

HOCl + hν → Cl• + •OH

This surge in chlorine atoms rapidly drives the formation of ClO• through its reaction with ozone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the formation and reactions of the chlorine monoxide radical.

| Reaction | Reactants | Products | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| ClO• Formation | |||

| Cl• + O₃ | Chlorine atom, Ozone | ClO•, Oxygen | 1.2 x 10⁻¹¹ |

| ClO• Reactions | |||

| ClO• + O• | ClO•, Oxygen atom | Cl•, Oxygen | 4.7 x 10⁻¹¹ |

| ClO• + HO₂• | ClO•, Hydroperoxyl radical | HOCl, Oxygen | 4.5 x 10⁻¹²[17] |

| ClO• + NO | ClO•, Nitric oxide | Cl•, Nitrogen dioxide | 1.7 x 10⁻¹¹ |

| ClO• + ClO• → Cl₂O₂ | Two ClO• radicals | Dichlorine peroxide | Varies with pressure |

| Species | Typical Stratospheric Concentration Range | Altitude of Peak Concentration (approx.) |

| ClO• | 10s to 1000s pptv (parts per trillion by volume) | 35-40 km |

| Cl• | < 1 pptv | 40-45 km |

| O₃ | 1 to 10 ppmv (parts per million by volume) | 25-30 km |

| CFC-11 (CFCl₃) | Decreasing due to regulations | Uniform in troposphere, decreases in stratosphere |

| CFC-12 (CF₂Cl₂) | Decreasing due to regulations | Uniform in troposphere, decreases in stratosphere |

Experimental Protocols for ClO• Detection

The detection and quantification of the highly reactive and low-concentration ClO• radical in the stratosphere require sophisticated experimental techniques.

In-Situ Measurement by Resonance Fluorescence

Principle: This technique involves drawing an air sample into a detection chamber where it is exposed to a light source that excites the ClO• radicals. The excited radicals then fluoresce, emitting light at a characteristic wavelength, which is detected by a sensitive photomultiplier tube. The intensity of the fluorescence is proportional to the concentration of ClO•.

Methodology:

-

A balloon- or aircraft-borne instrument collects stratospheric air through an inlet.

-

The air is passed into a low-pressure detection chamber.

-

A vacuum ultraviolet resonance lamp (e.g., a krypton lamp) emits photons that are specifically absorbed by ClO• radicals.

-

The resulting fluorescence is detected by a photomultiplier tube positioned at a right angle to the excitation source to minimize scattered light.

-

The instrument is calibrated in the laboratory using a known concentration of ClO• radicals.

Remote Sensing by Microwave Limb Sounding

Principle: This satellite-based remote sensing technique measures the thermal microwave emission from ClO• molecules in the stratosphere. By scanning the limb of the Earth's atmosphere, it is possible to obtain vertical profiles of ClO• concentration.[16][18]

Methodology:

-

A satellite instrument equipped with a microwave radiometer observes the Earth's atmospheric limb.

-

The instrument measures the intensity of microwave radiation emitted by ClO• at specific rotational transition frequencies.[18]

-

The measured emission spectra are processed using a retrieval algorithm that inverts the data to yield vertical profiles of ClO• concentration, temperature, and pressure.[19]

-

Data from multiple orbits are combined to create global maps of ClO• distribution.[18]

Ground-Based Microwave Spectrometry

Principle: Similar to microwave limb sounding, this technique measures the microwave emission from stratospheric ClO•. However, the instrument is located on the ground and observes the atmosphere at a specific zenith angle.

Methodology:

-

A ground-based microwave spectrometer is situated at a high-altitude observatory to minimize interference from tropospheric water vapor.

-

The instrument's antenna is directed towards the sky to collect microwave emissions from the stratosphere.

-

The collected signal is analyzed to identify the spectral signature of ClO•.

-

By observing the pressure-broadened shape of the emission line, information about the vertical distribution of ClO• can be retrieved.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow for ClO• detection.

References

- 1. Chlorine monoxide - Wikipedia [en.wikipedia.org]

- 2. Catalytic Chlorine Destruction → Area → Sustainability [esg.sustainability-directory.com]

- 3. acs.org [acs.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Ozone depletion - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How Do Chlorofluorocarbons (CFCs) Act as Catalysts in Ozone Depletion? → Learn [pollution.sustainability-directory.com]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. environmentofearth.wordpress.com [environmentofearth.wordpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. What Is a Catalytic Reaction in the Context of Ozone Depletion? → Learn [pollution.sustainability-directory.com]

- 13. csl.noaa.gov [csl.noaa.gov]

- 14. theozonehole.org [theozonehole.org]

- 15. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 16. NASA SVS | Ozone and Chlorine Monoxide over Antarctica from MLS (1/12/93 - 9/17/93) [svs.gsfc.nasa.gov]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Chlorine in the stratosphere [scielo.org.mx]

- 19. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]

The Core Role of Chlorine Monoxide in the Ozone Depletion Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The depletion of the stratospheric ozone layer, a critical shield against harmful ultraviolet (UV) radiation, is a significant environmental concern. A primary driver of this depletion is the catalytic cycle involving reactive chlorine species, with chlorine monoxide (ClO) playing a pivotal role. This technical guide provides an in-depth examination of the chemical reactions, kinetics, and atmospheric conditions that define the function of chlorine monoxide in ozone destruction. It also details the experimental methodologies that have been crucial in elucidating this cycle and presents key quantitative data for a comprehensive understanding.

The Chlorine Catalytic Cycle and the Central Role of Chlorine Monoxide

The depletion of stratospheric ozone by chlorine is a catalytic process, meaning a single chlorine atom can destroy thousands of ozone molecules.[1][2] This cycle is initiated by the photolysis of chlorine-containing source gases, primarily chlorofluorocarbons (CFCs), in the stratosphere, which releases chlorine atoms (Cl).[3]

The fundamental catalytic cycle (Cycle 1) proceeds through two key reactions involving chlorine monoxide:

-

Reaction with Ozone: A free chlorine atom reacts with an ozone molecule (O₃) to form chlorine monoxide (ClO) and a molecule of oxygen (O₂).[4][5]

Cl + O₃ → ClO + O₂ [3]

-

Reaction with Atomic Oxygen: The newly formed chlorine monoxide radical then reacts with a free oxygen atom (O), which is present in the stratosphere from the photolysis of O₂ and O₃, to regenerate the chlorine atom and form another oxygen molecule.[4][5]

ClO + O → Cl + O₂ [3]

The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom acting as a catalyst and being regenerated to participate in further ozone destruction.[1]

The Chlorine Monoxide Dimer Cycle (Cycle 2)

In the colder conditions of the polar stratosphere, particularly during the Antarctic winter, a different catalytic cycle involving the dimer of chlorine monoxide becomes predominant.[6][7] This cycle is crucial for the formation of the "ozone hole."

The key steps are:

-

Dimer Formation: Two chlorine monoxide radicals combine to form a chlorine peroxide molecule, also known as the ClO dimer (Cl₂O₂).

ClO + ClO + M → Cl₂O₂ + M (where M is a third body, like N₂ or O₂)

-

Photolysis of the Dimer: With the return of sunlight in the polar spring, the ClO dimer is readily photolyzed, breaking apart to release two chlorine atoms and an oxygen molecule.[7]

Cl₂O₂ + hv → 2Cl + O₂

-

Ozone Destruction: The released chlorine atoms then proceed to destroy ozone through the first reaction of Cycle 1.

**2(Cl + O₃ → ClO + O₂) **

The net reaction of the ClO dimer cycle is the conversion of two ozone molecules into three oxygen molecules, again with chlorine acting as a catalyst.[1]

Quantitative Data

The efficiency of the ozone depletion cycles is governed by the reaction rates of the involved chemical species and their atmospheric concentrations.

Reaction Rate Constants

The following table summarizes the rate constants for the key reactions in the chlorine-catalyzed ozone depletion cycles.

| Reaction | Rate Constant (k) | Temperature (K) | Notes |

| Cl + O₃ → ClO + O₂ | 2.9 x 10⁻¹¹ exp(-260/T) cm³/molecule·s | 200-300 | The primary step in ozone destruction by chlorine. |

| ClO + O → Cl + O₂ | 4.7 x 10⁻¹¹ exp(170/T) cm³/molecule·s | 200-300 | Regenerates the chlorine atom, completing the catalytic cycle. |

| ClO + ClO + M → Cl₂O₂ + M | Dependent on pressure and temperature. | Stratospheric | Crucial for polar ozone depletion. The rate is complex and depends on the third body 'M'. |

Data compiled from various kinetic studies. The exact values can vary slightly depending on the experimental conditions.

Atmospheric Concentrations of Key Species

The concentrations of reactive species in the stratosphere vary significantly with altitude, latitude, and time of day. The following table provides typical mid-latitude, daytime concentrations at different altitudes.

| Altitude (km) | [O₃] (molecules/cm³) | [Cl] (atoms/cm³) | [ClO] (molecules/cm³) |

| 20 | 5 x 10¹² | 1 x 10³ | 1 x 10⁷ |

| 30 | 3 x 10¹² | 1 x 10⁴ | 5 x 10⁷ |

| 40 | 5 x 10¹¹ | 5 x 10⁴ | 1 x 10⁸ |

These are approximate values and can fluctuate based on various atmospheric factors. Data is illustrative of typical stratospheric conditions.[1]

Experimental Protocols for the Detection of Stratospheric Chlorine Monoxide

The definitive evidence for the role of chlorine monoxide in ozone depletion comes from direct atmospheric measurements. Various sophisticated techniques have been developed to detect and quantify ClO in the stratosphere.

Ground-Based Millimeter-Wave Spectroscopy

Methodology: This remote sensing technique measures the thermal emission from rotational transitions of ClO molecules in the millimeter-wave portion of the electromagnetic spectrum.[3] A ground-based spectrometer with a sensitive receiver is used to detect these faint signals. The shape and intensity of the spectral lines provide information about the vertical distribution and abundance of ClO in the atmospheric column above the instrument.[8] To isolate the ClO signal from background noise, a differential measurement technique is often employed, comparing daytime spectra (when ClO is more abundant due to photochemistry) with nighttime spectra.[9]

Instrumentation: The instrument typically consists of a high-frequency antenna, a low-noise heterodyne receiver (often using a superconducting-insulator-superconducting [SIS] mixer), and a high-resolution spectrometer.[3]

Data Analysis: The retrieved vertical profiles of ClO are obtained by applying an inversion algorithm to the measured spectra. This mathematical process deduces the atmospheric concentration profile that best fits the observed spectral data.[3]

Balloon-Borne Microwave Limb Sounding (MLS)

Methodology: This technique involves flying a microwave radiometer on a high-altitude balloon to the stratosphere. The instrument observes the thermal emission from the "limb" (the edge) of the Earth's atmosphere. By scanning at different tangent altitudes, a vertical profile of the atmospheric composition can be constructed.[10] MLS can measure a variety of trace gases, including ClO, O₃, and HCl.[11][12]

Instrumentation: The core of the instrument is a sensitive microwave receiver that measures the intensity of radiation at specific frequencies corresponding to the emission lines of the target molecules.[10][11]

Data Analysis: Similar to ground-based methods, the raw data consists of spectral information at different altitudes. A retrieval algorithm is then used to invert this data and derive the vertical concentration profiles of the measured species.[13]

In Situ Detection by High-Altitude Aircraft

Methodology: This approach involves directly sampling the stratospheric air and measuring the concentration of ClO within the instrument onboard a high-altitude research aircraft, such as the NASA ER-2. One common in situ technique is chemical conversion resonance fluorescence. Air is drawn into a reaction chamber where ClO is chemically converted to Cl atoms by the addition of nitric oxide (NO). The resulting Cl atoms are then detected by their resonant fluorescence when excited by a chlorine-specific lamp.

Instrumentation: The instrument consists of an air inlet system, a reaction vessel, a source of nitric oxide, a chlorine resonance lamp, and a sensitive photon detector.

Data Analysis: The concentration of ClO is directly proportional to the measured fluorescence signal, which is calibrated in the laboratory using known concentrations of ClO. This method provides high-resolution, real-time measurements of ClO along the aircraft's flight path.

Visualizations

Chlorine Catalytic Cycle (Cycle 1)

Caption: The primary catalytic cycle for ozone depletion initiated by a chlorine atom.

Chlorine Monoxide Dimer Cycle (Cycle 2)

Caption: The ClO dimer cycle, significant in polar stratospheric ozone depletion.

Experimental Workflow for Ground-Based Millimeter-Wave Spectroscopy

Caption: Simplified workflow for measuring stratospheric ClO using ground-based spectroscopy.

Conclusion

Chlorine monoxide is a key intermediate in the catalytic cycles that lead to the destruction of stratospheric ozone. Its formation from the reaction of chlorine atoms with ozone and its subsequent reactions that regenerate chlorine are central to the high efficiency of this ozone depletion mechanism. The quantitative understanding of these processes is built upon decades of laboratory kinetic studies and sophisticated atmospheric measurements. The experimental protocols outlined in this guide have been instrumental in providing the direct evidence of the abundance and distribution of ClO in the stratosphere, confirming its critical role in the chemical balance of the ozone layer. Continued monitoring and research are essential to track the recovery of the ozone layer following international agreements to phase out ozone-depleting substances.

References

- 1. scirp.org [scirp.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. AMT - Ground-based millimeter-wave observation of stratospheric ClO over Atacama, Chile in the mid-latitude Southern Hemisphere [amt.copernicus.org]

- 4. Kinetics of chlorine oxide radical reactions using modulated photolysis. Part 1.—Disproportionation of ClO in the Cl2 photosensitised decomposition of ozone - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Reactions of chlorine oxide radicals. Part 3.—Kinetics of the decay reaction of the ClO(X2Π) radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. theozonehole.org [theozonehole.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. DSpace [scholarworks.umass.edu]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Microwave Limb Sounder | Aura MLS Overview [mls.jpl.nasa.gov]

- 12. NASA SVS | Ozone and Chlorine Monoxide over Antarctica from MLS (1/12/93 - 9/17/93) [svs.gsfc.nasa.gov]

- 13. acp.copernicus.org [acp.copernicus.org]

An In-depth Technical Guide to the Lewis Structure and Formal Charge of Chlorine Monoxide (ClO)

This guide provides a detailed analysis of the Lewis structure and formal charge of chlorine monoxide (ClO), a molecule of significant interest in atmospheric chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the molecule's electronic configuration.

Determination of Valence Electrons

To construct the Lewis structure for chlorine monoxide, the total number of valence electrons from both chlorine (Cl) and oxygen (O) must be calculated.

| Element | Group | Valence Electrons |

| Chlorine (Cl) | 17 | 7 |

| Oxygen (O) | 16 | 6 |

| Total Valence Electrons | 13 |

Lewis Structure of Chlorine Monoxide

Chlorine monoxide is a radical, meaning it contains an unpaired electron.[1] The most stable Lewis structure is one that minimizes the formal charges on the atoms. For ClO, the structure with a double bond between chlorine and oxygen is the most predominant representation.

In this structure:

-

Chlorine and Oxygen are connected by a double bond.

-

The Chlorine atom has two lone pairs of electrons and one unpaired electron.

-

The Oxygen atom has two lone pairs of electrons.

This arrangement satisfies the octet rule for the oxygen atom and results in an expanded octet for the chlorine atom, which is permissible as chlorine is in the third period.

Formal Charge Calculation

The formal charge for each atom in a molecule can be calculated using the following formula:

Formal Charge = (Number of Valence Electrons) - (Number of Non-bonding Electrons) - (1/2 * Number of Bonding Electrons)

The table below summarizes the formal charge calculation for each atom in the chlorine monoxide molecule.

| Atom | Valence Electrons | Non-bonding Electrons | Bonding Electrons | Formal Charge |

| Chlorine (Cl) | 7 | 5 | 4 | 0 |

| Oxygen (O) | 6 | 4 | 4 | 0 |

The calculation demonstrates that the formal charges on both the chlorine and oxygen atoms are zero, indicating a stable and favorable Lewis structure.

References

The Role of Chlorine Monoxide in Stratospheric Ozone Depletion

An In-depth Technical Guide to the Atmospheric Chemistry of Chlorine Monoxide and Its Reservoirs

For Researchers and Scientists

This technical guide provides a comprehensive overview of the atmospheric chemistry of chlorine monoxide (ClO) and its primary reservoir species, hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂). It is intended for researchers and scientists working in atmospheric chemistry, environmental science, and related fields. The content covers the core chemical cycles, quantitative kinetic data, and the experimental methodologies used to obtain this information.

Chlorine monoxide (ClO) is a key radical in the catalytic destruction of stratospheric ozone.[1][2] The process begins with the photolysis of chlorine source gases, primarily chlorofluorocarbons (CFCs), in the stratosphere, which releases chlorine atoms (Cl).[2] These highly reactive chlorine atoms then initiate a catalytic cycle that efficiently destroys ozone (O₃).

Catalytic Ozone Destruction Cycles

A single chlorine atom can destroy thousands of ozone molecules through catalytic cycles.[3][4][5] The most fundamental cycle, particularly important in the mid- to upper-stratosphere, involves two main reactions:[2][3][5][6]

-

Cl + O₃ → ClO + O₂ : A chlorine atom reacts with an ozone molecule, producing chlorine monoxide and an oxygen molecule.[2][6]

-

ClO + O → Cl + O₂ : The resulting chlorine monoxide radical then reacts with an atomic oxygen (O) atom, regenerating the chlorine atom which can then react with another ozone molecule.[2][6]

The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules (O + O₃ → 2O₂), with the chlorine atom acting as a catalyst.[3][5][6]

In the colder conditions of the polar stratosphere, other catalytic cycles become dominant, particularly when concentrations of ClO are high. These cycles involve the self-reaction of ClO or its reaction with bromine monoxide (BrO).[3][5]

A key cycle in the Antarctic ozone hole involves the formation of the ClO dimer (Cl₂O₂):[3]

-

ClO + ClO + M → Cl₂O₂ + M

-

Cl₂O₂ + hν → 2Cl + O₂

-

**2(Cl + O₃ → ClO + O₂) **

The net reaction for this cycle is 2O₃ → 3O₂ .[1]

Chlorine Reservoir Species

The majority of inorganic chlorine in the stratosphere is typically sequestered in chemically less reactive "reservoir" species, primarily hydrogen chloride (HCl) and chlorine nitrate (ClONO₂).[7][8][9] These reservoirs effectively remove chlorine from the active, ozone-destroying catalytic cycles.[7][9]

-

Hydrogen Chloride (HCl) is formed by the reaction of atomic chlorine with methane (B114726) (CH₄) and other hydrogen-containing species.[9]

-

Cl + CH₄ → HCl + CH₃

-

-

Chlorine Nitrate (ClONO₂) is formed from the three-body reaction of chlorine monoxide with nitrogen dioxide (NO₂).[9][10]

-

ClO + NO₂ + M → ClONO₂ + M

-

The balance between active chlorine (Cl, ClO) and reservoir species dictates the rate of ozone depletion.

Activation of Reservoir Species on Polar Stratospheric Clouds

While HCl and ClONO₂ are stable in the gas phase, they can undergo heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) during the polar winter.[7][11][12][13] PSCs are composed of water, nitric acid, and/or sulfuric acid and form in the extremely cold temperatures of the polar stratosphere.[12][14]

The key reaction that converts the reservoir species back into active chlorine is:

-

ClONO₂(g) + HCl(s) → Cl₂(g) + HNO₃(s)

The molecular chlorine (Cl₂) produced is readily photolyzed by sunlight in the spring, releasing two chlorine atoms and initiating rapid ozone destruction.[3] This process is known as chlorine activation and is responsible for the formation of the Antarctic ozone hole.[11][15]

Quantitative Data: Reaction Kinetics and Photochemistry

The rates of the chemical reactions are critical for accurately modeling atmospheric composition. This data is compiled and critically evaluated by scientific panels such as the NASA/JPL Panel for Data Evaluation and the IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation.[16][17][18][19][20]

Table 1: Key Gas-Phase Reactions of ClO and Reservoir Species

Rate constants are given in the Arrhenius form, k(T) = A exp(-E/RT), where A is the pre-exponential factor, E is the activation energy, R is the gas constant, and T is the temperature in Kelvin. Units for bimolecular reactions are cm³ molecule⁻¹ s⁻¹ and for termolecular reactions are cm⁶ molecule⁻² s⁻¹.

| Reaction | A-factor | E/R (K) | k(298 K) | Source |

| Cl + O₃ → ClO + O₂ | 2.9 x 10⁻¹¹ | 260 | 1.2 x 10⁻¹¹ | NASA/JPL (2015) |

| ClO + O → Cl + O₂ | 3.0 x 10⁻¹¹ | -73 | 3.8 x 10⁻¹¹ | NASA/JPL (2015) |

| ClO + NO → Cl + NO₂ | 8.9 x 10⁻¹² | -235 | 1.9 x 10⁻¹¹ | NASA/JPL (2015) |

| Cl + CH₄ → HCl + CH₃ | 6.5 x 10⁻¹² | 1230 | 1.0 x 10⁻¹³ | NASA/JPL (2015) |

| OH + HCl → H₂O + Cl | 3.0 x 10⁻¹² | 430 | 6.6 x 10⁻¹³ | NASA/JPL (2015) |

| Termolecular Reactions (k₀) | A₀-factor | n | k₀(300 K) | Source |

| ClO + NO₂ + M → ClONO₂ + M | 1.8 x 10⁻³¹ (N₂) | 3.4 | 1.6 x 10⁻³¹ | NASA/JPL (2015) |

Note: Data is sourced from the NASA JPL Publication 15-10, "Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation Number 18". Termolecular reaction rates are pressure-dependent and are typically represented by a more complex formalism (e.g., Troe expression), for which k₀ represents the low-pressure limit.

Table 2: Key Photolysis Reactions

Photolysis rate (J) depends on the absorption cross-section (σ), quantum yield (Φ), and the actinic flux of solar radiation.

| Reaction | Wavelength Range (nm) | Key Products | Atmospheric Significance |

| ClONO₂ + hν → Cl + NO₃ | 200 - 480 | Cl, NO₃ | Daytime loss of ClONO₂, releasing active chlorine. |

| Cl₂O₂ + hν → 2Cl + O₂ | 200 - 450 | 2Cl, O₂ | Key step in polar ozone destruction, releases Cl atoms. |

| Cl₂ + hν → 2Cl | 250 - 480 | 2Cl | Rapidly activates chlorine from heterogeneous reactions. |

Experimental Protocols

The kinetic and photochemical data presented above are determined through sophisticated laboratory experiments designed to isolate and study individual atmospheric reactions.

Discharge Flow-Mass Spectrometry (DF-MS)

This technique is used to measure the kinetics of fast gas-phase reactions, particularly those involving atoms and radicals.

-

Methodology : A carrier gas (e.g., Helium) flows at high velocity through a tube under low pressure. A microwave discharge is used to generate a radical species (e.g., Cl atoms from Cl₂).[21] A reactant gas is introduced downstream through a movable injector. The concentrations of the radical species and/or stable products are monitored at the end of the flow tube using a mass spectrometer as a function of the injector position (which corresponds to reaction time).[21][22] By varying the concentration of the reactant gas, the bimolecular rate constant can be determined.

Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)

LFP-RF is a powerful technique for studying reactions of atoms and small radicals over a wide range of temperatures and pressures.[23]

-

Methodology : A short, intense pulse of laser light (the "flash") is used to photolyze a precursor molecule, creating a sudden, uniform concentration of a radical of interest (e.g., Cl atoms from CCl₄ photolysis).[23][24] The subsequent decay of this radical concentration due to reaction with an excess of a reactant gas is monitored in real-time.[25] The monitoring is often done by resonance fluorescence, where a light source (like a resonance lamp) excites the radical, and the resulting fluorescence, which is proportional to the radical's concentration, is detected by a photomultiplier tube.[23] The rate constant is determined from the exponential decay rate of the fluorescence signal.

Cavity Ring-Down Spectroscopy (CRDS)

CRDS is an extremely sensitive absorption spectroscopy technique used for detecting and quantifying trace gases and short-lived radicals.[26][27][28]

-

Methodology : A laser pulse is injected into an optical cavity formed by two highly reflective mirrors.[26] The light bounces back and forth many times, creating a very long effective pathlength.[28] A detector measures the rate at which the light intensity "rings down" or decays as it leaks out of the cavity.[26] When an absorbing gas is present in the cavity, the light is absorbed, and the ring-down time becomes shorter. By measuring the change in the ring-down time, the concentration of the absorbing species can be determined with high precision.[26][28] This method is valuable for both laboratory kinetics studies and field measurements of atmospheric species.[29]

Conclusion

The atmospheric chemistry of chlorine monoxide is a cornerstone of our understanding of stratospheric ozone depletion. The interplay between active chlorine radicals (Cl and ClO) and their reservoir species (HCl and ClONO₂) governs the efficiency of catalytic ozone destruction. While gas-phase reactions control the chemistry in much of the stratosphere, heterogeneous reactions on polar stratospheric clouds are critical for activating chlorine and causing the severe seasonal ozone loss observed in polar regions. The quantitative data that underpins this understanding is the product of meticulous laboratory experiments using advanced techniques, with ongoing evaluations ensuring that atmospheric models have the most accurate data available.

References

- 1. Effects of Chlorine and Chlorine Monoxide on Stratospheric Ozone Depletion [scirp.org]

- 2. Chlorine monoxide - Wikipedia [en.wikipedia.org]

- 3. theozonehole.org [theozonehole.org]

- 4. What Is a Catalytic Reaction in the Context of Ozone Depletion? → Learn [pollution.sustainability-directory.com]

- 5. csl.noaa.gov [csl.noaa.gov]

- 6. Explain the Catalytic Cycle by Which a Single Chlorine Atom Destroys Multiple Ozone Molecules → Learn [pollution.sustainability-directory.com]

- 7. What Are the Chemical 'Reservoirs' for Chlorine in the Stratosphere? → Learn [pollution.sustainability-directory.com]

- 8. csl.noaa.gov [csl.noaa.gov]

- 9. Chlorine in the stratosphere | Atmósfera [elsevier.es]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ACP - Polar stratospheric cloud evolution and chlorine activation measured by CALIPSO and MLS, and modeled by ATLAS [acp.copernicus.org]

- 12. Polar Stratospheric Clouds – Institute for Atmospheric and Climate Science | ETH Zurich [iac.ethz.ch]

- 13. Polar stratospheric clouds satellite observations, processes, and role in ozone depletion - British Antarctic Survey - Publication [bas.ac.uk]

- 14. Polar stratospheric cloud - Wikipedia [en.wikipedia.org]

- 15. NASA SVS | Chemical Model Animation of Chlorine Release from Reservoir Gases over Antarctica [svs.gsfc.nasa.gov]

- 16. JPL Science: NASA JPL Data Evaluation [science.jpl.nasa.gov]

- 17. iupac.org [iupac.org]

- 18. JPL Data Evaluation [jpldataeval.jpl.nasa.gov]

- 19. ACP - Evaluated kinetic and photochemical data for atmospheric chemistry: volume VIII â gas-phase reactions of organic species with four, or more, carbon atoms (ââ¥ââC4) [acp.copernicus.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Flowing-afterglow mass spectrometry - Wikipedia [en.wikipedia.org]

- 23. smashingscience.org [smashingscience.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. researchgate.net [researchgate.net]

- 26. hirac.leeds.ac.uk [hirac.leeds.ac.uk]

- 27. Making sure you're not a bot! [opus4.kobv.de]

- 28. The University of Louisville Laser Labs (UL3) - Cavity Ring-Down Spectroscopy [theul3.com]

- 29. Off-axis cavity ringdown spectroscopy: application to atmospheric nitrate radical detection [opg.optica.org]

The Pivotal Role of Chlorine Monoxide in Upper Stratospheric Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorine monoxide (ClO) is a chlorine radical that plays a crucial role in the catalytic depletion of ozone in the upper stratosphere.[1] Its chemistry is a focal point for understanding and modeling the health of the ozone layer. This technical guide provides a comprehensive overview of the formation, catalytic cycles, and key reactions of ClO, with a focus on quantitative data, detailed experimental protocols for its study, and visual representations of the core chemical and experimental processes.

Introduction

The integrity of the stratospheric ozone layer is vital for absorbing harmful ultraviolet (UV) radiation from the sun. The discovery of the Antarctic ozone hole in the 1980s spurred intensive research into the chemical processes governing ozone concentrations. A significant portion of this research has centered on the impact of anthropogenic halogen-containing compounds, particularly chlorofluorocarbons (CFCs). Once transported to the stratosphere, CFCs undergo photolysis, releasing chlorine atoms (Cl) that initiate a cascade of ozone-destroying reactions. Chlorine monoxide (ClO) emerges as a key intermediate and catalyst in these processes, responsible for a substantial portion of ozone loss. This document delves into the intricate chemistry of ClO in the upper stratosphere, providing the detailed information necessary for researchers and professionals in related fields.

Formation and Catalytic Cycles of Chlorine Monoxide

The primary source of chlorine in the stratosphere is the photodecomposition of CFCs and other chlorine-containing source gases.[1][2] The released chlorine atoms are highly reactive and readily participate in catalytic cycles that destroy ozone.

2.1. Formation of Chlorine Monoxide

The initial and rate-determining step in the primary catalytic cycle is the reaction of a chlorine atom with an ozone molecule (O₃), which forms chlorine monoxide (ClO) and a molecule of oxygen (O₂).[1][3]

Reaction: Cl + O₃ → ClO + O₂

This reaction is highly efficient, allowing a single chlorine atom to initiate the destruction of thousands of ozone molecules.[4]

2.2. Catalytic Ozone Depletion Cycles

Once formed, ClO participates in several catalytic cycles that regenerate the chlorine atom, allowing it to destroy more ozone. The most significant of these cycles are detailed below.

Cycle 1: The ClO-O Cycle

This is the most important ozone-depleting cycle in the upper stratosphere, particularly at mid-latitudes.[5]

-

Cl + O₃ → ClO + O₂

-

ClO + O → Cl + O₂

Overall Reaction: O + O₃ → 2O₂

In this cycle, a chlorine atom reacts with ozone to form ClO. The ClO radical then reacts with an atomic oxygen (O) atom, which is naturally present in the stratosphere from the photolysis of O₂, to regenerate the chlorine atom and produce another oxygen molecule. The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules.

Cycle 2: The ClO Dimer Cycle

This cycle is particularly important in the cold conditions of the polar stratosphere, especially within the polar vortex where ClO concentrations can become highly elevated.[6]

-

ClO + ClO + M → Cl₂O₂ + M (where M is a third body, like N₂ or O₂)

-

Cl₂O₂ + hν (sunlight) → 2Cl + O₂

-

**2(Cl + O₃ → ClO + O₂) **

Overall Reaction: 2O₃ → 3O₂

In this cycle, two ClO radicals combine to form a chlorine peroxide molecule (Cl₂O₂), often referred to as the ClO dimer. This dimer is readily photolyzed by sunlight, breaking apart to release two chlorine atoms, which then go on to destroy two ozone molecules.

Cycle 3: The ClO-BrO Cycle

This cycle involves the interaction of chlorine and bromine chemistry and is also significant in polar regions.

-

ClO + BrO → Cl + Br + O₂

-

Cl + O₃ → ClO + O₂

-

Br + O₃ → BrO + O₂

Overall Reaction: 2O₃ → 3O₂

Here, ClO reacts with bromine monoxide (BrO) to regenerate chlorine and bromine atoms, which then react with ozone.

Quantitative Data on Chlorine Monoxide Chemistry

The rates of the reactions involving ClO are critical for accurately modeling stratospheric ozone depletion. The following tables summarize key quantitative data for these reactions.

Table 1: Rate Constants for Key Chlorine Monoxide Reactions

| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (Arrhenius Expression) | Reference(s) |

| Cl + O₃ → ClO + O₂ | 1.2 x 10⁻¹¹ | 2.8 x 10⁻¹¹ exp(-250/T) | JPL Publication 19-5 |

| ClO + O → Cl + O₂ | 3.8 x 10⁻¹¹ | 5.3 x 10⁻¹¹ exp(110/T) | JPL Publication 19-5 |

| ClO + NO → Cl + NO₂ | 1.7 x 10⁻¹¹ | 6.2 x 10⁻¹² exp(295/T) | JPL Publication 19-5 |

| ClO + HO₂ → HOCl + O₂ | 4.8 x 10⁻¹² | 2.3 x 10⁻¹² exp(170/T) | JPL Publication 19-5 |

| ClO + ClO → Cl₂ + O₂ | 1.5 x 10⁻¹⁵ | 2.0 x 10⁻¹⁸ exp(1900/T) | JPL Publication 19-5 |

| ClO + ClO + M → Cl₂O₂ + M | Varies with pressure | See JPL Publication 19-5 for pressure-dependent parameters | JPL Publication 19-5 |

Note: Rate constants and their temperature dependencies are subject to ongoing research and refinement. The values presented here are from a widely recognized source in the atmospheric science community.

Table 2: Typical Chlorine Monoxide Concentrations in the Upper Stratosphere

| Region | Altitude | Typical Daytime ClO Mixing Ratio (ppbv) | Conditions | Reference(s) |

| Mid-latitudes | ~40 km | 0.1 - 0.5 | Normal | [5] |

| Polar Vortex (Antarctic Spring) | 15 - 25 km | > 1.0 | High chlorine activation on PSCs | [7] |

Experimental Protocols

The study of ClO and its reactions in the stratosphere relies on a combination of laboratory experiments and atmospheric measurements. Below are detailed methodologies for key experimental techniques.

4.1. Laboratory Technique: Discharge Flow-Resonance Fluorescence

This technique is used to measure the rate constants of gas-phase reactions under controlled laboratory conditions.

Methodology:

-

Reactant Generation:

-

Chlorine atoms (Cl) are typically generated by passing a mixture of Cl₂ in a carrier gas (e.g., Helium) through a microwave discharge.

-

Ozone (O₃) is produced by flowing O₂ through an electric discharge and is quantified by UV absorption.

-

Chlorine monoxide (ClO) is then produced in the flow tube by reacting the generated Cl atoms with an excess of O₃.

-

-

Flow Tube Reactor:

-

The reactants are introduced into a cylindrical glass or quartz tube (the flow tube) through separate inlets. The tube is coated with a material like halocarbon wax to minimize wall reactions.

-

A large flow of an inert carrier gas (e.g., Helium) maintains a constant pressure and flow velocity.

-

-

Reaction Time Control:

-

One of the reactant inlets is movable along the axis of the flow tube. The reaction time is varied by changing the distance between the point of mixing and the detection zone.

-

-

Detection:

-

The concentration of ClO radicals is monitored at a fixed point downstream using resonance fluorescence.

-

A resonance lamp emits light at a wavelength that is specifically absorbed by ClO. The excited ClO radicals then fluoresce, and the intensity of this fluorescence, detected by a photomultiplier tube, is proportional to the ClO concentration.

-

-

Data Analysis:

-

By measuring the decay of the ClO signal as a function of reaction time (varied by the movable injector position), the pseudo-first-order rate constant can be determined. The second-order rate constant is then calculated from the known concentration of the excess reactant.

-

4.2. Atmospheric Measurement Technique: Microwave Limb Sounder (MLS)

MLS instruments are satellite-based radiometers that measure microwave thermal emission from the Earth's atmospheric limb (the edge of the atmosphere) to determine vertical profiles of various trace gases, including ClO.[3][8]

Methodology:

-

Measurement Principle:

-

The MLS instrument passively measures the naturally occurring microwave thermal emission from the atmosphere.

-

As the satellite orbits the Earth, the instrument's antenna scans vertically across the limb, collecting radiation from different altitudes.

-

Molecules in the atmosphere, including ClO, have characteristic rotational energy levels and emit radiation at specific microwave frequencies as they transition between these levels.

-

-

Data Acquisition:

-

The collected microwave radiation is directed to a series of radiometers, each tuned to a specific frequency range corresponding to the emission lines of the target molecules.

-

The intensity of the radiation at these frequencies is measured as a function of tangent height (the lowest altitude of the line of sight).

-

-

Retrieval Algorithm:

-

The measured brightness temperatures are processed using a complex retrieval algorithm.

-

This algorithm uses a radiative transfer model to simulate the expected emission from the atmosphere based on an initial guess of the vertical profiles of temperature, pressure, and the concentrations of various gases.

-

The algorithm iteratively adjusts these profiles until the simulated radiances match the measured radiances, thus "retrieving" the vertical profile of the target species, including ClO.

-

-

Data Products:

-

The output is a vertical profile of the volume mixing ratio of ClO at various pressure levels in the atmosphere, providing global coverage over time.[8]

-

Mandatory Visualizations

5.1. Chemical Pathways and Cycles

Caption: Key catalytic cycles of ozone depletion involving chlorine monoxide.

5.2. Experimental Workflow

Caption: Workflow for a Discharge Flow-Resonance Fluorescence experiment.

5.3. Logical Relationships

Caption: Logical flow of chlorine activation on PSCs leading to ozone loss.

Conclusion

Chlorine monoxide is a central species in the chemistry of the upper stratosphere, acting as a potent catalyst for ozone destruction. Understanding the kinetics and mechanisms of its reactions is paramount for accurately predicting the future of the ozone layer, especially in the context of a changing climate and the phasing out of ozone-depleting substances under the Montreal Protocol. The experimental techniques outlined in this guide have been instrumental in building our current understanding, and ongoing research continues to refine our knowledge of these complex atmospheric processes. The data and methodologies presented here provide a solid foundation for researchers and professionals engaged in atmospheric science and related fields.

References

- 1. Effects of Chlorine and Chlorine Monoxide on Stratospheric Ozone Depletion [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Microwave limb sounder - Wikipedia [en.wikipedia.org]

- 4. 1-8 Man-made Chemicals, CFCs [meteor.iastate.edu]

- 5. ACP - Upper stratospheric ClO and HOCl trends (2005â2020): Aura Microwave Limb Sounder and model results [acp.copernicus.org]

- 6. Chemical Reactions May Cause Ozone Depletion | NASA Jet Propulsion Laboratory (JPL) [jpl.nasa.gov]

- 7. csl.noaa.gov [csl.noaa.gov]

- 8. Microwave Limb Sounder (MLS) | NASA Earthdata [earthdata.nasa.gov]

Sources of chlorine atoms leading to ClO formation

An In-depth Technical Guide on the Sources of Chlorine Atoms Leading to Chlorine Monoxide (ClO) Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The formation of chlorine monoxide (ClO) in the stratosphere is a critical step in the catalytic destruction of the ozone layer. This guide provides a comprehensive overview of the primary sources of chlorine atoms (Cl) that initiate this process. It details the journey of stable chlorine-containing source gases from the troposphere to the stratosphere, their conversion into reactive chlorine, and the subsequent reaction with ozone (O₃) to form ClO. The content covers both natural and anthropogenic sources, provides quantitative data on their relative contributions, outlines the chemical pathways of chlorine activation, and describes the state-of-the-art experimental methodologies used to study these phenomena.

Sources of Stratospheric Chlorine

The vast majority of chlorine in the stratosphere originates from anthropogenic activities. Natural sources contribute a smaller, yet significant, fraction to the total chlorine budget. A key characteristic of substances that act as effective chlorine sources is their chemical stability in the troposphere, which allows them to survive transport to the stratosphere.

Anthropogenic Sources

Human-produced halocarbons are the dominant source of the increase in stratospheric chlorine observed since the pre-industrial era. These compounds are chemically inert in the lower atmosphere, not soluble in water, and thus are not removed by precipitation.

-

Chlorofluorocarbons (CFCs): Historically used as refrigerants, aerosol propellants, and foam-blowing agents, CFCs are the most significant source of stratospheric chlorine. Their long atmospheric lifetimes (e.g., 55 years for CFC-11, 140 years for CFC-12) ensure their efficient transport to the stratosphere. Major CFCs include CFC-11 (CCl₃F), CFC-12 (CCl₂F₂), and CFC-113 (C₂Cl₃F₃).

-

Carbon Tetrachloride (CCl₄): Previously used in industrial processes, including the production of CFCs, CCl₄ is another major contributor to stratospheric chlorine.

-

Methyl Chloroform (B151607) (CH₃CCl₃): This compound was widely used as an industrial solvent.

-

Hydrochlorofluorocarbons (HCFCs): Developed as transitional replacements for CFCs, HCFCs contain hydrogen, making them more susceptible to removal in the troposphere. However, a fraction still reaches the stratosphere, releasing chlorine. An example is HCFC-22 (CHClF₂).

-

Very Short-Lived Substances (VSLS): These are compounds with atmospheric lifetimes of less than six months, such as dichloromethane (B109758) (CH₂Cl₂) and chloroform (CHCl₃). While a large fraction is destroyed in the troposphere, their increasing emissions mean they are a growing source of stratospheric chlorine, contributing an estimated 111 (±22) parts per trillion (ppt) of Cl in 2017.

Natural Sources

Natural sources provide a baseline level of chlorine to the stratosphere.

-

Methyl Chloride (CH₃Cl): This is the most significant natural source of stratospheric chlorine. It is primarily produced by biological processes in the oceans (e.g., phytoplankton) and by biomass burning.

-

Volcanic Eruptions: Volcanoes can inject large quantities of hydrogen chloride (HCl) directly into the atmosphere. However, most of this HCl is soluble in water and is rapidly "washed out" by precipitation in the troposphere. Only exceptionally powerful eruptions that inject material directly into the stratosphere are a significant source of chlorine, and their contribution is sporadic.

Quantitative Contribution of Chlorine Sources

The relative importance of each source gas is quantified by its contribution to the total amount of chlorine entering the stratosphere. The data below is representative of the early 2020s, reflecting the success of the Montreal Protocol in reducing the emissions of long-lived halocarbons.

| Source Gas | Chemical Formula | Contribution to Total Stratospheric Chlorine (%) | Source Type |

| CFC-12 | CCl₂F₂ | ~31% | Anthropogenic |

| CFC-11 | CCl₃F | ~21% | Anthropogenic |

| Methyl Chloride | CH₃Cl | ~17% | Natural/Anthropogenic |

| Carbon Tetrachloride | CCl₄ | ~10% | Anthropogenic |

| HCFCs (sum) | e.g., CHClF₂ | Variable, decreasing | Anthropogenic |

| Methyl Chloroform | CH₃CCl₃ | Significantly decreased | Anthropogenic |

| Very Short-Lived Substances (VSLS) | e.g., CH₂Cl₂ | ~3-4% and increasing | Natural/Anthropogenic |

| Other Gases | - | Remainder | Anthropogenic |

Table 1: Estimated relative contributions of major source gases to the total chlorine entering the stratosphere in the early 2020s. Percentages are approximate and based on available atmospheric modeling and measurement data.

Pathways to Chlorine Monoxide (ClO) Formation

The formation of ClO from stable source gases is a multi-step process involving transport, chemical activation of chlorine, and finally, reaction with ozone.

Transport and Photolytic Activation

Stable source gases are transported from the troposphere into the stratosphere primarily through slow-moving, large-scale atmospheric circulation, such as the Brewer-Dobson circulation. This process can take several years. Once in the stratosphere, these molecules are exposed to high-energy ultraviolet (UV) radiation from the sun, which is no longer filtered by the ozone layer above. This UV radiation has sufficient energy to break the carbon-chlorine (C-Cl) bonds in the source gas molecules, a process known as photolysis, releasing a highly reactive chlorine atom (Cl•).

Reaction R1: Photolysis of a CFC

CCl2F2+hv→Cl•+CClF2•

Activation from Reservoir Species via Heterogeneous Chemistry

Once released, chlorine atoms can react with other stratospheric gases, such as methane (B114726) (CH₄) or nitrogen dioxide (NO₂), to form stable "reservoir" species like hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂). These reservoirs sequester most of the stratospheric chlorine, rendering it inactive towards ozone.

Reaction R2: Formation of HCl

Cl•+CH4→HCl+CH3•Reaction R3: Formation of ClONO₂

ClO•+NO2+M→ClONO2+MHowever, under the extremely cold conditions of the polar winter and spring, Polar Stratospheric Clouds (PSCs) can form. The ice crystals and supercooled liquid particles in these clouds provide surfaces for heterogeneous reactions to occur. These reactions efficiently convert the inactive reservoir species back into active forms of chlorine, primarily chlorine gas (Cl₂).

Reaction R4: Heterogeneous reaction on PSCs

ClONO2(g)+HCl(s)→Cl2(g)+HNO3(s)When sunlight returns in the polar spring, the accumulated Cl₂ is rapidly photolyzed to release two chlorine atoms, leading to a dramatic increase in ClO concentrations and causing severe ozone depletion, commonly known as the "ozone hole".

Formation of Chlorine Monoxide (ClO)

The direct precursor to ClO is the atomic chlorine radical (Cl•). Once a free chlorine atom is present in the stratosphere—either from the photolysis of a source gas or from the activation of reservoir species—it can react with an ozone molecule. This reaction is highly efficient and is the primary formation pathway for ClO.

Reaction R5: ClO Formation

Cl•+O3→ClO•+O2This reaction is the first step in a catalytic cycle that destroys ozone. The ClO radical is itself highly reactive and goes on to participate in further ozone-depleting reactions.

The Catalytic Role of ClO in Ozone Depletion

The significance of ClO lies in its central role in catalytic cycles that destroy ozone without consuming the initial chlorine atom. A single chlorine atom can destroy thousands of ozone molecules before it is eventually sequestered back into a reservoir species.

The simplest catalytic cycle (Cycle 1) is dominant in the mid-to-upper stratosphere:

-

Step 1: A chlorine atom reacts with ozone to form chlorine monoxide and an oxygen molecule.

Cl•+O3→ClO•+O2 -

Step 2: The chlorine monoxide radical reacts with a free oxygen atom (which is available in the stratosphere from the photolysis of O₂) to reform the chlorine atom.

ClO•+O•→Cl•+O2

Net Reaction:

O3+O•→2O2The chlorine atom is regenerated in the second step, ready to destroy another ozone molecule.

Experimental Protocols for Measurement and Study

A variety of sophisticated experimental techniques are employed both in the field and in the laboratory to measure chlorine species and understand their chemical behavior.

In-situ Measurement of Stratospheric ClO: Microwave Limb Sounding

Microwave Limb Sounding is a remote sensing technique used by satellite instruments, such as the Aura Microwave Limb Sounder (MLS), to measure the vertical profiles of atmospheric trace gases, including ClO.

Methodology:

-

Instrument Operation: The MLS instrument orbits the Earth and scans the atmospheric "limb" (the edge of the atmosphere). It measures naturally occurring microwave thermal emission from molecules at specific frequencies.

-

Spectral Detection: A radiometer operating around 640 GHz is tuned to a strong rotational emission line of ClO (e.g., at 649.5 GHz). The instrument measures the intensity (brightness temperature) of this emission.

-

Limb Scanning: The instrument's antenna scans vertically through the stratosphere, from the upper troposphere to the mesosphere, collecting a series of spectra at different tangent altitudes.

-

Retrieval Algorithm: The raw spectral data is processed using a complex computational procedure known as a retrieval algorithm. This algorithm uses an optimal estimation approach to invert the measured radiances and derive the vertical concentration profile of ClO that best fits the observations. This process accounts for temperature, pressure, and the instrument's viewing geometry.

-

Data Product Generation: The output is a set of vertical profiles of ClO abundance (typically in parts per billion by volume, ppbv) for thousands of locations along the satellite's orbital track each day.

-

Validation: Data quality is ensured through rigorous validation by comparing the satellite measurements with data from other sources, such as balloon-borne and aircraft-based instruments.

Laboratory Kinetics Study: Pulsed Laser Photolysis-Resonance Fluorescence

This technique is used in the laboratory to measure the rate constants of chemical reactions, such as the key Cl + O₃ reaction, with high precision.

Methodology:

-

Reactant Generation: A precursor gas (e.g., Cl₂) is flowed into a temperature-controlled reaction cell. A short, intense pulse of UV light from an excimer laser (the "photolysis" laser) is fired into the cell, dissociating the precursor to produce a known concentration of Cl atoms.

-

Reaction Initiation: A separate flow of reactant gas (e.g., O₃) is introduced into the cell, initiating the reaction of interest (Cl + O₃ → ClO + O₂).

-

Detection of Reactant Decay: The concentration of the Cl atoms is monitored over time. This is achieved by atomic resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by Cl atoms. As the Cl atoms react, their concentration decreases, and the amount of fluorescence they emit when excited by the lamp also decreases.

-

Signal Measurement: A sensitive detector, such as a photomultiplier tube, positioned at a right angle to both the lamp and the laser beam, measures the intensity of the fluorescence signal over time (typically on a microsecond to millisecond timescale).

-

Kinetic Analysis: The decay of the fluorescence signal is recorded. Under pseudo-first-order conditions (where [O₃] is much greater than [Cl]), the decay will be exponential. The observed first-order rate constant is plotted against the concentration of O₃. The slope of this plot gives the bimolecular rate constant (k) for the reaction.

-

Parameter Variation: The experiment is repeated at different temperatures and pressures to determine the temperature and pressure dependence of the rate constant.

Conclusion

The formation of chlorine monoxide in the stratosphere is a direct consequence of the release of chlorine atoms from stable source gases. While natural sources provide a baseline, the significant increase in stratospheric chlorine and subsequent ozone depletion has been driven by anthropogenic emissions of halocarbons, particularly CFCs. The chemical pathways involve the photolytic breakdown of these source gases and the heterogeneous conversion of reservoir species on polar stratospheric clouds. The resulting chlorine atoms react rapidly with ozone to produce ClO, initiating catalytic cycles that efficiently destroy the ozone layer. The detailed understanding of these sources, pathways, and kinetics is underpinned by sophisticated experimental techniques that provide the robust data necessary for atmospheric models and for monitoring the recovery of the ozone layer under international regulations like the Montreal Protocol.

The Thermochemistry of the Chlorine Monoxide Radical (ClO•): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chlorine monoxide radical (ClO•) is a transient, yet highly significant, diatomic species that plays a critical role in atmospheric chemistry, particularly in the catalytic depletion of stratospheric ozone. An understanding of its thermochemical properties is paramount for accurately modeling atmospheric processes and for broader applications in radical chemistry. This technical guide provides a comprehensive overview of the core thermochemical data of ClO•, details the experimental methodologies used to determine these properties, and visualizes key reaction pathways and experimental workflows.

Core Thermochemical Data

The thermodynamic stability and reactivity of the chlorine monoxide radical are defined by several key thermochemical parameters. These values are essential for kinetic and mechanistic studies of reactions involving ClO•. The standard enthalpy of formation, bond dissociation energy, and molar heat capacity are summarized below.

| Thermochemical Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH⦵298) | 101.8 | kJ/mol | [1][2] |

| Bond Dissociation Energy (D0) | 269 | kJ/mol | [1] |

| Molar Heat Capacity (Cp) at 298.15 K | 31.559 | J/(mol·K) | [3] |

Experimental Protocols for Thermochemical Characterization

The transient nature of the chlorine monoxide radical necessitates sophisticated experimental techniques for the determination of its thermochemical properties. The primary methods employed include laser flash photolysis coupled with UV-visible absorption spectroscopy and discharge-flow systems with mass spectrometric or spectroscopic detection.

Laser Flash Photolysis-UV/Visible Absorption Spectroscopy

This technique is a powerful tool for studying the kinetics of radical reactions and determining absorption cross-sections, which can be related to thermochemical properties.[4][5]

Methodology:

-

Radical Generation: A short, high-energy laser pulse is used to photolyze a precursor molecule, rapidly generating a concentration of ClO• radicals. A common precursor is dichlorine monoxide (Cl₂O), which upon photolysis at specific UV wavelengths, yields ClO• radicals.[6]

-

Transient Absorption Measurement: A second, continuous light source (e.g., a xenon arc lamp) is passed through the reaction cell, perpendicular to the photolysis laser. The absorption of this probe beam by the transient ClO• radicals is monitored in real-time.

-

Spectroscopic Detection: The transmitted probe light is directed into a monochromator and then to a fast detector, such as a photomultiplier tube or a charge-coupled device (CCD) array. This allows for the time-resolved absorption spectrum of the ClO• radical to be recorded.

-

Kinetic Analysis: The decay of the ClO• absorption signal over time provides information about the kinetics of its subsequent reactions. By studying the temperature dependence of reaction rate constants, thermochemical data such as activation energies and reaction enthalpies can be derived.

Discharge-Flow Systems

Discharge-flow reactors are widely used to study the kinetics of gas-phase radical reactions at low pressures.[7] They can be coupled with various detection methods, including mass spectrometry and UV-Vis absorption spectroscopy.

Methodology:

-

Radical Production: A microwave or radiofrequency discharge is used to dissociate a stable precursor molecule in a carrier gas (e.g., helium or argon). For ClO• studies, a common method involves passing a mixture of Cl₂ in a carrier gas through the discharge to produce Cl atoms. These atoms then react with a titrant gas, such as ozone (O₃) or chlorine dioxide (OClO), introduced downstream to generate ClO• radicals.

-

Reactant Mixing: The newly formed ClO• radicals are carried down a flow tube where they can be mixed with other reactants introduced through a movable injector.

-

Detection: The concentrations of reactants and products are monitored at a fixed detection point as a function of the injector position (and therefore reaction time).

-

Mass Spectrometry: A portion of the gas mixture is sampled through a pinhole into a mass spectrometer, allowing for the direct detection and quantification of radical species and stable products.

-

UV-Visible Absorption Spectroscopy: A light beam is passed through the flow tube, and the absorption by ClO• is measured, similar to the laser flash photolysis technique.

-

-

Data Analysis: By measuring the decay of the ClO• signal or the appearance of product signals as a function of reaction time and temperature, rate constants and thermochemical parameters can be determined.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central role of the chlorine monoxide radical in atmospheric chemistry and a typical experimental workflow for its study.

This diagram illustrates the catalytic cycle where a single chlorine radical can destroy multiple ozone molecules. The cycle is initiated by the photolysis of chlorofluorocarbons (CFCs) by UV radiation, releasing a chlorine radical. This radical then reacts with ozone to form the chlorine monoxide radical and an oxygen molecule. The ClO• radical subsequently reacts with an oxygen radical, regenerating the chlorine radical which can then participate in another ozone-depleting reaction.

This flowchart outlines a typical experimental setup for investigating the kinetics of the chlorine monoxide radical using laser flash photolysis coupled with UV-visible absorption spectroscopy. The process begins with the generation of ClO• in a reaction cell, followed by its detection using a probe light source and a spectrometer. The resulting data is then acquired and analyzed using kinetic models to derive fundamental thermochemical properties.

Atmospheric Implications and Further Reactions

Beyond the primary ozone depletion cycle, the chlorine monoxide radical participates in a number of other important atmospheric reactions that influence the partitioning of halogen and nitrogen species.

-

Reaction with Nitrogen Dioxide (NO₂): ClO• reacts with NO₂ in a termolecular reaction to form chlorine nitrate (B79036) (ClONO₂), a reservoir species that sequesters both chlorine and nitrogen oxides, temporarily halting their ozone-depleting potential. ClO• + NO₂ + M → ClONO₂ + M

-

Dimerization: In the cold conditions of the polar stratosphere, ClO• can self-react to form the ClO dimer, Cl₂O₂.[8] The photolysis of this dimer is a key step in the catalytic cycles responsible for the Antarctic ozone hole. ClO• + ClO• + M → Cl₂O₂ + M

-

Reaction with Bromine Monoxide (BrO): The reaction between ClO• and BrO• is a significant pathway for ozone destruction, particularly in the polar regions, and it regenerates the reactive halogen radicals Br• and Cl•.[9][10] ClO• + BrO• → Br• + Cl• + O₂ ClO• + BrO• → BrCl + O₂

Conclusion

The thermochemistry of the chlorine monoxide radical is a cornerstone of our understanding of stratospheric chemistry and ozone depletion. The quantitative data presented, derived from sophisticated experimental techniques, are crucial inputs for atmospheric models that predict the impact of anthropogenic emissions on the Earth's climate. Continued research into the reactions and properties of ClO• and related radical species is essential for refining these models and informing environmental policy.

References

- 1. webqc.org [webqc.org]

- 2. Chlorine monoxide - Wikipedia [en.wikipedia.org]

- 3. Monochlorine monoxide [webbook.nist.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. Chlorine monoxide | Cl2O | CID 24646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kinetic studies of diatomic free radicals using mass spectrometry. Part 2.—Rapid bimolecular reactions involving the ClO X2Πradical - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. csl.noaa.gov [csl.noaa.gov]

- 9. www2.atmos.umd.edu [www2.atmos.umd.edu]

- 10. csl.noaa.gov [csl.noaa.gov]

An In-depth Technical Guide to the Chlorine Monoxide-Ozone Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the reaction mechanism between chlorine monoxide and ozone, a critical process in stratospheric ozone depletion. The following sections detail the core reaction pathways, present quantitative kinetic data, outline established experimental protocols, and provide visual representations of the key processes.

Core Reaction Mechanism: The Catalytic Destruction of Ozone

The reaction of chlorine monoxide (ClO) with ozone (O3) is a key component of the chlorine-catalyzed destruction of stratospheric ozone. This process is not a single reaction but a catalytic cycle in which a chlorine atom acts as a catalyst, being regenerated at the end of each cycle to destroy thousands of ozone molecules.

The primary catalytic cycle, often referred to as Cycle 1, involves two main reactions:

-

Reaction 1: A chlorine atom (Cl) reacts with an ozone molecule (O3) to produce chlorine monoxide (ClO) and an oxygen molecule (O2).[1][2]

-

Cl + O₃ → ClO + O₂

-

-

Reaction 2: The resulting chlorine monoxide radical (ClO) then reacts with a free oxygen atom (O), which is present in the stratosphere due to the photolysis of O2 and O3, to regenerate the chlorine atom and produce another oxygen molecule.[1][2]

-

ClO + O → Cl + O₂

-

The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the chlorine atom being available to initiate another cycle.[3][4] This catalytic nature is what makes small amounts of chlorine so effective at destroying the ozone layer.[3][4][5][6]

Quantitative Kinetic Data

The rates of the elementary reactions in the chlorine catalytic cycle have been extensively studied. The temperature dependence of the rate constants is typically expressed using the Arrhenius equation, k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin. The following table summarizes the Arrhenius parameters for the two key reactions from various experimental studies.

| Reaction | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea/R) (K) | Temperature Range (K) | Experimental Technique | Reference |

| Cl + O₃ → ClO + O₂ | 2.12 x 10⁻¹¹ | 157 | 220 - 298 | Discharge-Flow | [5] |

| Cl + O₃ → ClO + O₂ | (1.19 ± 0.21) x 10⁻¹¹ | -33 ± 37 | 189 - 269 | Laser Flash Photolysis-Resonance Fluorescence | [1] |

| Cl + O₃ → ClO + O₂ | (2.49 ± 0.38) x 10⁻¹¹ | 233 ± 46 | 269 - 385 | Laser Flash Photolysis-Resonance Fluorescence | [1] |

| ClO + O → Cl + O₂ | 3.38 x 10⁻¹¹ | -75 ± 40 | 220 - 298 | Discharge-Flow | [5] |

Experimental Protocols

The kinetic parameters presented above have been determined using sophisticated experimental techniques. The two primary methods employed are the discharge-flow technique and laser flash photolysis, often coupled with sensitive detection methods like resonance fluorescence or mass spectrometry.

Discharge-Flow Resonance Fluorescence (DF-RF)

The discharge-flow technique is a versatile method for studying gas-phase reactions at low pressures.

-

Apparatus: A typical setup consists of a main flow tube (often made of quartz) through which a carrier gas (e.g., helium) flows at a constant velocity. Reactants are introduced into the flow tube through separate inlets. A microwave or radio frequency discharge is used to generate radical species, such as chlorine atoms from a precursor like Cl₂.

-

Procedure:

-

A carrier gas, typically helium, is passed through the flow tube at a controlled pressure and flow rate.

-

Chlorine atoms (Cl) are generated by passing a mixture of Cl₂ in He through a microwave discharge.

-

Ozone (O₃) is introduced into the main flow tube downstream from the Cl atom source through a movable injector.

-

The concentration of Cl atoms is monitored at a fixed point downstream of the injector using resonance fluorescence. A resonance lamp emits light at a wavelength specific to the Cl atom, which then fluoresces. The intensity of the fluorescence is proportional to the Cl atom concentration.

-

By varying the position of the ozone injector, the reaction time can be changed. The decay of the Cl atom concentration as a function of reaction time and ozone concentration is measured to determine the rate constant.

-

For the ClO + O reaction, oxygen atoms (O) are generated, often by a microwave discharge in O₂, and their reaction with ClO is monitored.

-

Laser Flash Photolysis - Resonance Fluorescence (LFP-RF)

This technique is a powerful tool for studying fast gas-phase reactions over a wide range of temperatures and pressures.

-

Apparatus: The core components include a reaction cell, a photolysis laser, a resonance fluorescence detection system (including a resonance lamp and a photomultiplier tube), and a gas handling system.

-

Procedure:

-

A mixture of a precursor molecule for the radical of interest (e.g., Cl₂ for Cl atoms), the reactant molecule (e.g., O₃), and a buffer gas (e.g., He or N₂) is introduced into the reaction cell at a known temperature and pressure.

-

A short pulse of laser light from the photolysis laser (e.g., an excimer laser) is used to photolyze the precursor molecule, creating a transient concentration of the radical species (Cl atoms).

-

The concentration of the radical is then monitored in real-time using resonance fluorescence. The decay of the fluorescence signal over time, in the presence of an excess of the reactant molecule, allows for the determination of the pseudo-first-order rate constant.

-

By varying the concentration of the reactant molecule, the bimolecular rate constant can be extracted.

-

Visualizations

Catalytic Ozone Depletion Cycle

The following diagram illustrates the catalytic cycle of ozone depletion initiated by chlorine.

Caption: Catalytic cycle of ozone destruction by chlorine atoms.

Experimental Workflow for Discharge-Flow Resonance Fluorescence

This diagram outlines the typical workflow for determining reaction rate constants using the discharge-flow resonance fluorescence technique.

Caption: Workflow for a discharge-flow resonance fluorescence experiment.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Ozone formation in laser flash photolysis of oxoacids and oxoanions of chlorine and bromine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Chlorine Monoxide in Atmospheric Ozone Depletion: A Technical Guide

Affiliation: Google Research

Abstract

Chlorine monoxide (ClO) is a halogen radical of paramount importance in atmospheric chemistry, acting as a potent catalyst in the depletion of stratospheric ozone. This technical guide provides a comprehensive overview of the formation, reactivity, and atmospheric sinks of ClO, with a particular focus on the catalytic cycles that drive ozone loss. We present quantitative data on atmospheric concentrations and reaction kinetics, detail the experimental methodologies used to obtain this data, and provide visual representations of the key chemical pathways. This document is intended for researchers, scientists, and professionals in the fields of atmospheric science and drug development who require a deep understanding of the chemical processes governing stratospheric ozone.

Introduction

The discovery of the Antarctic ozone hole in the 1980s brought global attention to the fragility of the Earth's ozone layer and spurred intensive research into the chemical mechanisms responsible for its depletion. It is now well-established that chlorine-containing compounds of anthropogenic origin, primarily chlorofluorocarbons (CFCs), are the main drivers of this phenomenon. Once transported to the stratosphere, CFCs are photolyzed by solar ultraviolet (UV) radiation, releasing chlorine atoms (Cl). These chlorine atoms initiate a cascade of reactions in which chlorine monoxide (ClO) emerges as a key intermediate and catalyst for ozone destruction.[1]

This guide delves into the fundamental atmospheric processes involving chlorine monoxide. We will explore its formation, its role in catalytic ozone depletion cycles, the critical influence of polar stratospheric clouds (PSCs) on its concentration, and the experimental techniques used to study its behavior in the atmosphere and in the laboratory.

Formation and Sinks of Chlorine Monoxide

The primary formation pathway for chlorine monoxide in the stratosphere is the reaction of a chlorine atom with an ozone molecule (O₃):

Cl + O₃ → ClO + O₂ [2]

This reaction is highly efficient and is the first step in the catalytic cycles that lead to ozone destruction. The chlorine atoms are primarily sourced from the photolysis of CFCs and other halogenated hydrocarbons.[1][3]

The atmospheric lifetime of ClO is relatively short, as it is a highly reactive radical. Its primary sinks involve reactions that either regenerate the chlorine atom, continuing the catalytic cycle, or sequester chlorine into reservoir species. Key reactions that remove ClO from the atmosphere include:

-